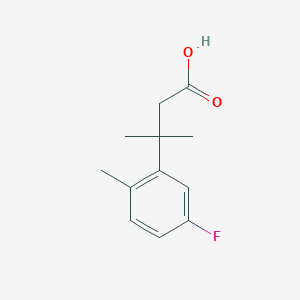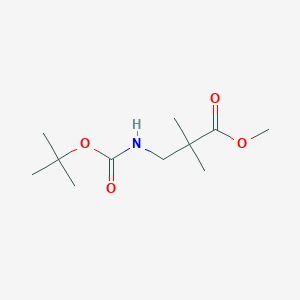
Diethyldithiocarbamic acid diethylammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyldithiocarbamic acid diethylammonium salt is an organosulfur compound known for its chelating properties. It is commonly used in various scientific and industrial applications due to its ability to form stable complexes with metal ions. The compound is often utilized in the fields of chemistry, biology, and medicine for its unique properties.
準備方法
Diethyldithiocarbamic acid diethylammonium salt can be synthesized through the reaction of diethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows :
CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O
This reaction is exothermic and requires careful temperature control, typically maintained between 0-30°C. The product is then dried at 40°C to obtain the final compound .
化学反応の分析
Diethyldithiocarbamic acid diethylammonium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Some notable reactions include:
-
Oxidation: : The compound can be oxidized to form disulfides, such as thiuram disulfide:
2NaS2CNEt2+I2→(S2CNEt2)2+2NaI
-
Substitution: : It can react with alkyl halides to form alkylated products:
2NaS2CNEt2+CH2Cl2→CH2(S2CNEt2)2+2NaCl
-
Complex Formation: : this compound forms stable complexes with various metal ions, such as iron and copper .
科学的研究の応用
Diethyldithiocarbamic acid diethylammonium salt has a wide range of applications in scientific research:
作用機序
The mechanism of action of diethyldithiocarbamic acid diethyl- involves its ability to chelate metal ions, thereby inhibiting enzymes that require metal cofactors. For example, it inhibits superoxide dismutase by chelating copper ions, leading to oxidative stress and apoptosis in certain cell types . Additionally, it can form stable complexes with nitric oxide, allowing for the study of nitric oxide radicals in biological systems .
類似化合物との比較
Diethyldithiocarbamic acid diethylammonium salt is similar to other dithiocarbamates, such as sodium diethyldithiocarbamate and zinc diethyldithiocarbamate. it is unique in its ability to form highly stable complexes with a wide range of metal ions, making it particularly useful in various applications .
Similar Compounds
- Sodium diethyldithiocarbamate
- Zinc diethyldithiocarbamate
- Silver diethyldithiocarbamate
特性
分子式 |
C9H22N2S2 |
|---|---|
分子量 |
222.4 g/mol |
IUPAC名 |
diethylazanium;N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C5H11NS2.C4H11N/c1-3-6(4-2)5(7)8;1-3-5-4-2/h3-4H2,1-2H3,(H,7,8);5H,3-4H2,1-2H3 |
InChIキー |
NBGTWXBPCIHUQD-UHFFFAOYSA-N |
正規SMILES |
CC[NH2+]CC.CCN(CC)C(=S)[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-2-chloro-5-[(trimethylsilyl)ethynyl]benzonitrile](/img/structure/B8816522.png)

![3-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8816529.png)

![4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B8816550.png)








